Ciprofloxacin Isopropyl Ester

Description

Properties

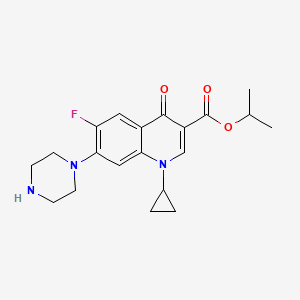

Molecular Formula |

C20H24FN3O3 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

propan-2-yl 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate |

InChI |

InChI=1S/C20H24FN3O3/c1-12(2)27-20(26)15-11-24(13-3-4-13)17-10-18(23-7-5-22-6-8-23)16(21)9-14(17)19(15)25/h9-13,22H,3-8H2,1-2H3 |

InChI Key |

DLAGYCHBKRBCAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCNCC3)C4CC4 |

Origin of Product |

United States |

Synthetic Methodologies for Ciprofloxacin Isopropyl Ester

Direct Esterification Approaches

Direct esterification involves the conversion of the carboxylic acid functional group on the ciprofloxacin (B1669076) molecule into an isopropyl ester. This can be accomplished through classical methods or enhanced by modern techniques such as microwave irradiation.

The Fischer-Speier esterification is a foundational method for producing esters. In the context of Ciprofloxacin Isopropyl Ester synthesis, this approach involves reacting ciprofloxacin with isopropanol (B130326) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The acid protonates the carboxylic acid group, increasing its electrophilicity and facilitating nucleophilic attack by the isopropanol. The reaction is typically conducted under reflux conditions to drive the equilibrium towards the formation of the ester product. A similar process has been described for the esterification of ciprofloxacin with glycerol (B35011), where concentrated sulfuric acid was added dropwise to a mixture of ciprofloxacin hydrochloride and glycerol in tetrahydrofuran (B95107), followed by refluxing for four hours. frontiersin.orgfrontiersin.org This general principle is directly applicable to the synthesis with isopropanol.

Table 1: Representative Conditions for Fischer Esterification

| Reactants | Catalyst | Solvent | Conditions |

| Ciprofloxacin | Sulfuric Acid (H₂SO₄) | Isopropanol | Reflux |

| Ciprofloxacin HCl | Sulfuric Acid (H₂SO₄) | Tetrahydrofuran | Reflux (4h, 110°C)* |

*Note: Data from a similar esterification reaction using glycerol. frontiersin.orgfrontiersin.org

To accelerate the esterification process, microwave-assisted organic synthesis (MAOS) presents a more rapid and often higher-yielding alternative to conventional heating. arid.mysphinxsai.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, significantly reducing reaction times. researchgate.netresearchgate.net In a typical microwave-assisted protocol, ciprofloxacin, isopropanol, and an acid catalyst are placed in a sealed vessel suitable for microwave synthesis and irradiated for a short period. This method has been successfully employed to create various ester derivatives of ciprofloxacin, demonstrating its utility for forming the isopropyl ester as well. arid.myresearchgate.net

Protecting Group Strategies in Ciprofloxacin Ester Synthesis

The structure of ciprofloxacin contains two primary reactive sites: the carboxylic acid at the C-3 position and the secondary amine of the piperazine (B1678402) ring at the C-7 position. mdpi.com To achieve selective esterification of the carboxylic acid without undesired side reactions at the piperazine nitrogen (such as acylation), a protecting group strategy is often employed. najah.edu

The most common strategy involves the protection of the piperazine's secondary amine. The tert-butyloxycarbonyl (Boc) group is frequently used for this purpose due to its stability under various reaction conditions and its ease of removal. mdpi.com The synthesis proceeds by first reacting ciprofloxacin with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a basic solution to yield N-Boc-ciprofloxacin. mdpi.comnajah.edu With the piperazine nitrogen protected, the carboxylic acid can be safely converted to the isopropyl ester using standard esterification methods. Following the ester formation, the Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the final this compound. najah.edu This ensures that the piperazine ring is restored to its original, functional state. najah.edu

Table 2: Protecting Group Strategy Overview

| Step | Reaction | Reagents | Outcome |

| 1. Protection | N-Boc Protection | Ciprofloxacin, Boc₂O, Base | N-Boc-Ciprofloxacin |

| 2. Esterification | Isopropyl Ester Formation | N-Boc-Ciprofloxacin, Isopropanol, Coupling Agent/Acid | N-Boc-Ciprofloxacin Isopropyl Ester |

| 3. Deprotection | Boc Group Removal | N-Boc-Ciprofloxacin Isopropyl Ester, Trifluoroacetic Acid (TFA) | This compound |

Precursor-Based Synthesis Routes

An alternative to modifying the ciprofloxacin molecule directly is to introduce the isopropyl ester at an earlier stage of the synthesis, starting from a quinolone intermediate that does not yet contain the piperazine ring.

This synthetic route begins with a halogenated quinolone carboxylic acid, such as 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. nih.gov This intermediate is first esterified to produce the corresponding isopropyl ester. In a subsequent step, the halogen atom at the C-7 position (in this case, chlorine) is displaced via nucleophilic aromatic substitution by piperazine. nih.gov This reaction is typically carried out by heating the esterified intermediate with piperazine in a suitable solvent. This modular approach allows for the synthesis of various C-7 substituted analogs by simply changing the nucleophile in the final step. A variation of this strategy involves starting with precursors like 2,4-dichloro-5-fluoro benzoyl chloride, which undergoes a series of reactions to form a key ester intermediate that is then cyclized and coupled with piperazine to yield the final product. vcu.edu

Table 3: Precursor-Based Synthesis Overview

| Step | Starting Material | Reaction | Intermediate/Product |

| 1 | 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Isopropyl Esterification | Isopropyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate |

| 2 | Isopropyl 7-chloro...-3-carboxylate | Nucleophilic Substitution | This compound (via reaction with piperazine) |

Synthesis from Ciprofloxacin Methyl Ester as an Intermediate

The synthesis of this compound can be effectively achieved through the transesterification of Ciprofloxacin Methyl Ester. This chemical process involves the conversion of one ester into another by exchanging the alkoxy group. In this case, the methoxy (B1213986) group (-OCH₃) of the methyl ester is replaced by an isopropoxy group (-OCH(CH₃)₂).

The reaction is typically carried out by treating Ciprofloxacin Methyl Ester with a large excess of isopropyl alcohol in the presence of an acid catalyst. The use of excess isopropanol helps to shift the reaction equilibrium towards the formation of the desired isopropyl ester, in accordance with Le Châtelier's principle. This method is a standard and widely used technique in organic chemistry for converting between different esters of a carboxylic acid. masterorganicchemistry.com The general reaction mechanism under acidic conditions involves the protonation of the carbonyl oxygen of the methyl ester, followed by nucleophilic attack from the isopropyl alcohol.

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound hinges on the careful optimization of various reaction parameters. These include the choice of solvent, temperature control, the catalytic system employed, and methods to reduce the formation of unwanted byproducts.

Solvent Systems and Temperature Control in Esterification Reactions

In the esterification of ciprofloxacin and its derivatives, the alcohol reactant often serves a dual purpose as both the nucleophile and the solvent. For the synthesis of this compound from its methyl ester precursor, isopropyl alcohol would be used in excess to act as the reaction medium. acs.org This approach is advantageous as it maximizes the concentration of the reactant alcohol, driving the reaction toward completion.

Temperature control is a critical factor in achieving high yields. The reaction is typically conducted under reflux to provide the necessary activation energy for the transesterification process. acs.org Refluxing also helps in the removal of the methanol (B129727) byproduct, further pushing the equilibrium towards the product side. The stability of ciprofloxacin itself is known to be influenced by temperature, making controlled heating essential to prevent degradation of the core fluoroquinolone structure. mdpi.com In related syntheses of ciprofloxacin derivatives, reaction temperatures can range from 0°C for certain acylation reactions to over 120°C for cyclization and condensation steps. acs.orgfrontiersin.org For the esterification of ciprofloxacin with glycerol, a temperature of 110°C was utilized in a tetrahydrofuran (THF) solvent system. frontiersin.orgfrontiersin.org

| Reaction Type | Solvent | Temperature | Reference |

|---|---|---|---|

| Esterification (Methyl, Ethyl, Propyl Esters) | Methanol, Ethanol, Propanol | Reflux | acs.org |

| Esterification (Glycerol Ester) | Tetrahydrofuran (THF) | 110°C | frontiersin.orgfrontiersin.org |

| N-Acylation | Dichloromethane (DCM) | 2–5°C to Room Temp | acs.org |

| Cyclization | Dimethylformamide (DMF) | 120–125°C |

Catalytic Systems and Their Influence on Reaction Efficiency

The efficiency of the esterification reaction is highly dependent on the choice of catalyst. For the synthesis of ciprofloxacin esters, strong Brønsted-Lowry acids are commonly employed. Concentrated sulfuric acid (H₂SO₄) is a documented catalyst for the direct esterification of ciprofloxacin's carboxylic acid group with alcohols like methanol, ethanol, propanol, and glycerol. acs.orgfrontiersin.orgfrontiersin.org

The role of the acid catalyst is to protonate the carbonyl oxygen of the ester, which significantly increases the electrophilicity of the carbonyl carbon. This activation makes the ester more susceptible to nucleophilic attack by the alcohol (in this case, isopropanol). While other catalysts such as scandium(III) triflate and zinc clusters are known to promote transesterification reactions under mild conditions, sulfuric acid remains a common and effective choice for fluoroquinolone ester synthesis. organic-chemistry.org In broader quinolone chemistry, a variety of catalytic systems are used, including bases like potassium carbonate and metal catalysts like palladium and copper for different types of bond formations. preprints.orgrsc.org

| Catalyst | Reaction Type | Compound Class | Reference |

|---|---|---|---|

| Concentrated H₂SO₄ | Esterification | Ciprofloxacin | acs.orgfrontiersin.org |

| Na₂CO₃ | Amidification | Ciprofloxacin | frontiersin.orgfrontiersin.org |

| Potassium Carbonate (K₂CO₃) | Cyclization | Ciprofloxacin Precursor | |

| Palladium Acetate (Pd(OAc)₂) | C-C Coupling | Quinolones | preprints.org |

| Scandium(III) Triflate (Sc(OTf)₃) | Transesterification | General Esters | organic-chemistry.org |

Minimization of Side Reactions and Impurity Formation

Ensuring the purity of the final this compound product requires a concerted effort to minimize side reactions and the formation of impurities. A primary concern in transesterification is an incomplete reaction, which would leave unreacted Ciprofloxacin Methyl Ester in the final mixture. This is typically addressed by using a large excess of the reactant alcohol and allowing for sufficient reaction time under reflux.

Degradation of the quinolone ring is a potential side reaction if the reaction conditions, particularly temperature and acid concentration, are too harsh or prolonged. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is crucial to determine the optimal reaction time. acs.org

Other potential impurities can arise from side reactions at the piperazine ring of the ciprofloxacin molecule. However, under the strong acidic conditions used for esterification, the piperazine nitrogens are likely to be protonated, deactivating them towards unwanted side reactions. In the broader context of ciprofloxacin synthesis, the formation of isomeric byproducts and other impurities is a known challenge that is often managed through strategic process controls. Furthermore, recent attention has been given to the formation of N-nitroso impurities in ciprofloxacin, which can arise during synthesis or storage and are a regulatory concern. nih.govacs.org

To achieve a high-purity final product, purification steps are essential. Post-reaction workup typically involves neutralizing the acid catalyst, followed by extraction and purification, commonly through column chromatography, to separate the desired ester from any unreacted starting materials, byproducts, or degradation products. acs.orgfrontiersin.org

Chemical Characterization and Spectroscopic Elucidation of Ciprofloxacin Isopropyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the determination of the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the ciprofloxacin (B1669076) core structure and the attached isopropyl ester moiety. While specific experimental NMR data for Ciprofloxacin Isopropyl Ester is not widely available in the reviewed literature, the expected chemical shifts can be inferred from the known spectra of ciprofloxacin and standard values for isopropyl esters. nih.govresearchgate.net

The ¹H NMR spectrum of this compound is expected to display characteristic signals corresponding to the protons of the ciprofloxacin core and the isopropyl ester group. The isopropyl moiety would introduce two distinct signals: a septet for the methine (-CH) proton and a doublet for the two equivalent methyl (-CH₃) groups.

Isopropyl Methyl Protons (-CH(CH₃)₂): These protons are anticipated to appear as a doublet in the upfield region of the spectrum, typically around δ 1.2-1.4 ppm. The splitting into a doublet is due to the coupling with the adjacent methine proton.

Isopropyl Methine Proton (-CH(CH₃)₂): This proton would resonate as a septet (or multiplet) further downfield, generally in the range of δ 4.9-5.1 ppm. The septet arises from the coupling with the six equivalent protons of the two methyl groups.

The remaining signals in the ¹H NMR spectrum would correspond to the protons of the ciprofloxacin core structure, including the cyclopropyl, piperazinyl, and quinolone ring systems. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for the Isopropyl Ester Moiety of this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Isopropyl -CH₃ | 1.2-1.4 | Doublet |

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. In addition to the signals from the ciprofloxacin core, the isopropyl ester group will exhibit two characteristic resonances. nih.govresearchgate.net

Isopropyl Methyl Carbons (-CH(CH₃)₂): The carbon atoms of the two equivalent methyl groups are expected to have a chemical shift in the upfield region, typically around δ 22 ppm.

Isopropyl Methine Carbon (-CH(CH₃)₂): The methine carbon of the isopropyl group would appear further downfield, generally in the range of δ 68-70 ppm.

Ester Carbonyl Carbon (-C=O): The carbonyl carbon of the ester group is a key indicator and is expected to resonate in the downfield region of the spectrum, typically between δ 165-175 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for the Isopropyl Ester Moiety of this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Isopropyl -CH₃ | ~22 |

| Isopropyl -CH | 68-70 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of the ester functional group and other key structural features. researchgate.net

The most significant feature in the IR spectrum for confirming the formation of the isopropyl ester is the strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O). For ciprofloxacin ester analogues, this band is typically observed in the region of 1747 cm⁻¹ . This is a distinct shift from the carboxylic acid C=O stretch of the parent ciprofloxacin molecule, which appears at a lower wavenumber. The spectrum would also retain characteristic bands for the other functional groups present in the ciprofloxacin core, such as C-H, C=C, C-N, and C-F stretching and bending vibrations. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| Ester C=O Stretch | ~1747 |

| Aromatic C=C Stretch | 1600-1450 |

| C-N Stretch | 1350-1000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₂₀H₂₄FN₃O₃, corresponding to a molecular weight of 373.42 g/mol . klivon.com

In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at m/z 373. The fragmentation pattern would likely involve the initial loss of the isopropyl group (C₃H₇), leading to a significant fragment ion. Further fragmentation would likely proceed in a manner similar to that of ciprofloxacin, involving cleavage of the piperazine (B1678402) ring and other characteristic bond ruptures within the quinolone core. researchgate.net

Elemental Analysis for Stoichiometric Composition

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is used to confirm the empirical and molecular formula. For this compound (C₂₀H₂₄FN₃O₃), the theoretical elemental composition can be calculated as follows:

Table 4: Theoretical Elemental Composition of this compound

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 64.33 |

| Hydrogen (H) | 6.48 |

Experimental elemental analysis would be expected to yield values in close agreement with these theoretical percentages, thereby confirming the stoichiometric composition of the synthesized compound. klivon.com

Chromatographic Purity Assessment

The purity of this compound, a crucial parameter for its chemical characterization, is rigorously assessed using chromatographic techniques. These methods are adept at separating the target compound from any unreacted starting materials, byproducts, or degradation products, thereby providing a precise measure of its purity. Thin Layer Chromatography (TLC) is an indispensable tool for real-time reaction monitoring and qualitative purity checks, while High-Performance Liquid Chromatography (HPLC) offers a quantitative and more definitive assessment of purity.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin Layer Chromatography serves as a rapid and efficient method for the qualitative analysis of this compound. It is particularly valuable during the synthesis phase to monitor the progress of the esterification reaction, allowing for the visualization of the consumption of ciprofloxacin and the formation of its isopropyl ester. Furthermore, TLC is a straightforward technique for a preliminary assessment of the final product's purity.

The separation on a TLC plate is based on the differential partitioning of the compounds between a stationary phase, typically silica (B1680970) gel, and a mobile phase. The choice of the mobile phase is critical for achieving a clear separation between ciprofloxacin, its isopropyl ester, and any potential impurities. Due to the difference in polarity between the carboxylic acid group in ciprofloxacin and the ester group in its derivative, a significant separation is generally achievable. Ciprofloxacin, being more polar, will have a stronger interaction with the silica gel and thus a lower Retention Factor (Rf) value compared to the less polar this compound.

A variety of solvent systems can be employed as the mobile phase for the analysis of fluoroquinolone derivatives. The selection of a suitable mobile phase is often determined empirically to achieve optimal separation. Visualization of the separated spots on the TLC plate is typically accomplished under UV light (at 254 nm or 366 nm), where the fluorescent nature of the quinolone ring system allows for easy detection.

Table 1: Representative TLC Systems for the Analysis of Ciprofloxacin and Related Compounds (Note: Specific Rf values for this compound are not widely published; the table illustrates typical systems used for separating ciprofloxacin from less polar derivatives.)

| Stationary Phase | Mobile Phase (v/v/v) | Compound | Expected Rf Range |

| Silica Gel 60 F254 | Chloroform : Methanol (B129727) : 25% Ammonia (B1221849) (43:43:14) | Ciprofloxacin | 0.40 - 0.65 |

| Silica Gel 60 F254 | Chloroform : Methanol : 25% Ammonia (43:43:14) | This compound | > 0.65 (less polar) |

| Silica Gel 60 F254 | Dichloromethane : Methanol : Ammonia (30:60:10) | Ciprofloxacin | 0.55 - 0.70 |

| Silica Gel 60 F254 | Dichloromethane : Methanol : Ammonia (30:60:10) | This compound | > 0.70 (less polar) |

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

High-Performance Liquid Chromatography is the definitive analytical technique for the quantitative determination of the purity of this compound. Its high resolution and sensitivity allow for the accurate measurement of the main compound and the detection and quantification of even trace-level impurities. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of ciprofloxacin and its derivatives.

In RP-HPLC, the stationary phase is nonpolar (typically a C18-bonded silica), and the mobile phase is a polar solvent mixture, such as a buffered aqueous solution with an organic modifier like acetonitrile (B52724) or methanol. The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase. Less polar compounds, such as this compound, will have a stronger affinity for the stationary phase and therefore a longer retention time compared to more polar compounds like the parent ciprofloxacin.

The development of a robust HPLC method involves the optimization of several parameters, including the choice of column, the composition and pH of the mobile phase, the flow rate, and the detector wavelength. UV detection is commonly employed, with the wavelength set at the absorption maximum of the quinolone chromophore, typically around 278 nm, to ensure high sensitivity.

The purity of a this compound reference standard has been determined by HPLC to be 99.97%, with a specific retention time of 9.083 minutes under a defined set of chromatographic conditions. This high level of purity is essential for its use as a reference material in analytical testing.

Table 2: Illustrative HPLC Method Parameters for the Purity Determination of Ciprofloxacin Derivatives (Note: This table represents a typical HPLC method for fluoroquinolone analysis, incorporating specific data found for this compound.)

| Parameter | Description |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 278 nm |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

| Retention Time (this compound) | 9.083 min |

| Purity Assay (this compound) | 99.97% |

Chemical Reactivity and Transformation Pathways of Ciprofloxacin Isopropyl Ester

Hydrolysis Chemistry of the Ester Linkage

The isopropyl ester group of Ciprofloxacin (B1669076) Isopropyl Ester can be cleaved through hydrolysis under various conditions to regenerate the parent ciprofloxacin molecule. This conversion is a critical aspect of its function as a prodrug, designed to release the active carboxylic acid form in vivo.

The esterification of ciprofloxacin to form its ester derivatives is often carried out under acidic conditions, for instance, using sulfuric acid with the corresponding alcohol. acs.org This reaction is reversible, indicating that the ester linkage is susceptible to hydrolysis under acidic catalysis. The stability of ciprofloxacin ester analogues has been evaluated at acidic pH values, such as pH 1.2, to simulate gastric conditions. Studies on similar ciprofloxacin ester prodrugs have shown they remain largely intact, with over 95% of the prodrug remaining after one week at pH 1.2. najah.edu This suggests that while acid-catalyzed hydrolysis is chemically feasible, the reaction rate under conditions mimicking the stomach is slow, which can be a desirable property for a prodrug intended for intestinal absorption.

The general mechanism for acid-catalyzed ester hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the elimination of the alcohol (isopropanol in this case) and regeneration of the carboxylic acid, ciprofloxacin. masterorganicchemistry.com

Base-catalyzed hydrolysis, or saponification, is a common reaction for esters. This process is typically irreversible and involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. While specific kinetic studies on Ciprofloxacin Isopropyl Ester are not extensively detailed in the available literature, the principles of saponification are well-established. masterorganicchemistry.com The reaction would proceed via a tetrahedral intermediate, leading to the formation of a carboxylate salt (ciprofloxacin salt) and isopropanol (B130326).

The stability of related ciprofloxacin ester prodrugs has been tested at physiological pH 7.4. najah.edu These studies indicate a higher degree of stability, with over 90% of the prodrug remaining after one week, suggesting that non-enzymatic, base-catalyzed hydrolysis is also a relatively slow process under these conditions. najah.edu

| pH Condition | Stability of Ciprofloxacin Ester Analogues (1 Week) |

| pH 1.2 | >95% remaining |

| pH 7.4 | >90% remaining |

| This table presents stability data for ciprofloxacin ester prodrugs, indicating their relative resistance to spontaneous acid and neutral/base-catalyzed hydrolysis. najah.edu |

A key transformation pathway for this compound, particularly in a biological context, is enzymatic hydrolysis. As a prodrug, it is designed to be cleaved by esterase enzymes present in the body to release the active ciprofloxacin. najah.edu In vitro studies using esterase enzymes have demonstrated that this conversion can be both rapid and complete. najah.edu

In one study, ciprofloxacin ester analogues incubated with esterase were fully hydrolyzed to release the parent drug within 25 minutes. najah.edu This rapid, enzyme-mediated cleavage confirms the viability of using an isopropyl ester group as a prodrug moiety that can be efficiently removed in a biological system to activate the therapeutic agent. najah.edunih.gov This targeted release is crucial, as the ester form itself may exhibit weaker antibacterial activity compared to the parent drug. najah.edu

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. For this compound, this would involve reacting the compound with a different alcohol (e.g., methanol (B129727) or ethanol) in the presence of a catalyst to form the corresponding Ciprofloxacin Methyl Ester or Ciprofloxacin Ethyl Ester, with isopropanol as a byproduct. acs.orgmasterorganicchemistry.com

While specific studies focusing solely on the transesterification of this compound are not prominent, the synthesis of various ciprofloxacin esters (methyl, ethyl, propyl) is well-documented. acs.orgresearchgate.net These syntheses are typically achieved through direct esterification with the respective alcohol and an acid catalyst like H₂SO₄. acs.org However, the underlying equilibrium of this reaction means that introducing a large excess of a different alcohol could drive the reaction toward the new ester, effectively performing a transesterification. masterorganicchemistry.com For example, the synthesis of fatty acid isopropyl esters from triglycerides via transesterification is a well-established industrial process, often using an alkaline catalyst like potassium hydroxide (KOH) to achieve high yields. ui.ac.id These general principles are directly applicable to the potential transesterification of this compound.

Role as a Chemical Intermediate for Further Derivatization

Protecting the carboxylic acid group at the C-3 position of ciprofloxacin as an ester is a common strategy to facilitate modifications at other sites of the molecule, particularly the secondary amine on the piperazine (B1678402) ring at the C-7 position. researchgate.netmdpi.com this compound serves as an effective chemical intermediate for this purpose.

The synthesis of N-acylated ciprofloxacin derivatives often begins with the esterification of the parent drug to form an ester, such as the methyl or isopropyl ester. researchgate.netfrontiersin.org This initial step protects the acidic carboxyl group, preventing it from interfering with subsequent reactions involving the piperazine ring's nitrogen atom.

Once the ester is formed, the N-acylation can be carried out. This typically involves reacting the this compound with an acyl halide (e.g., acyl chloride) or a carboxylic acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or sodium carbonate. researchgate.netfrontiersin.org The base neutralizes the acid byproduct generated during the reaction. This procedure allows for the synthesis of a wide variety of N-acylated analogues with diverse functionalities. nih.govnih.gov Following the N-acylation step, the ester group can be selectively hydrolyzed, if desired, to yield the final N-acylated ciprofloxacin analogue with a free carboxylic acid. This two-step process highlights the crucial role of this compound as a protected intermediate that enables selective chemical modifications. researchgate.net

| Reaction Step | Reagents/Conditions | Purpose |

| 1. Esterification | Isopropanol, H₂SO₄ | Protects the C-3 carboxylic acid group |

| 2. N-Acylation | Acyl Halide, Base (e.g., Pyridine) | Modifies the C-7 piperazine ring |

| 3. (Optional) Hydrolysis | Acid or Base | Deprotects the C-3 carboxylic acid |

| This table outlines the general synthetic pathway for producing N-acylated ciprofloxacin analogues using an ester intermediate. researchgate.netfrontiersin.org |

Formation of Carbohydrazide (B1668358) Derivatives

This compound can serve as a key intermediate in the synthesis of various derivatives, including those containing a carbohydrazide functional group. The transformation from the ester to the carbohydrazide is a significant pathway for modifying the ciprofloxacin molecule, potentially leading to compounds with altered biological activities or properties.

One notable method for this conversion involves a microwave-assisted synthesis approach. In this process, the ciprofloxacin ester is treated with hydrazine (B178648) hydrate. The reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the isopropyl alcohol from the ester linkage to form the corresponding carbohydrazide. This method is recognized for its efficiency and reduced reaction times compared to conventional heating methods.

A study detailing this synthesis pathway highlights the use of a ciprofloxacin ester as a precursor to the carbohydrazide. The research underscores that the ester form of ciprofloxacin is a crucial intermediate in a multi-step synthesis aimed at producing a series of new ciprofloxacin derivatives. The subsequent reaction of the carbohydrazide with other reagents can lead to the formation of a diverse range of compounds, such as Schiff bases and other heterocyclic systems, further expanding the chemical space accessible from ciprofloxacin.

Table 1: Synthesis of Ciprofloxacin Carbohydrazide from Ciprofloxacin Ester

| Reactant | Reagent | Condition | Product |

|---|

This transformation pathway is of particular interest in medicinal chemistry as the introduction of a carbohydrazide moiety can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties. The carbohydrazide group can act as a linker for further conjugation or may itself contribute to the biological activity of the resulting derivative.

Precursor in Click Chemistry Applications

This compound is a valuable precursor in the realm of click chemistry, a class of reactions known for their high efficiency, selectivity, and mild reaction conditions. The esterified form of ciprofloxacin is often utilized as a starting material in multi-step syntheses that culminate in the creation of complex molecular architectures, such as ciprofloxacin-linked 1,2,3-triazole conjugates.

The journey from this compound to a click chemistry-ready molecule typically involves the hydrolysis of the ester to regenerate the carboxylic acid group. This carboxylic acid can then be modified to introduce a "clickable" handle, such as an alkyne or an azide (B81097) group. For instance, the carboxylic acid can be reacted with propargyl bromide to introduce a terminal alkyne. This propargylated ciprofloxacin derivative is then poised to undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Research has demonstrated the synthesis of various ciprofloxacin-tethered 1,2,3-triazole conjugates. acs.org In these studies, the initial step often involves the esterification of the carboxylic acid of ciprofloxacin, followed by the introduction of a propargyl group. acs.org This propargylated ester is then reacted with a variety of organic azides to generate a library of triazole-containing ciprofloxacin derivatives. The ester group in these intermediates serves a dual purpose: it protects the carboxylic acid during the initial modification steps and can be readily hydrolyzed in the final stages if the free carboxylic acid is desired in the target molecule.

The use of this compound as a precursor in click chemistry applications opens up avenues for the development of novel hybrid molecules. By linking ciprofloxacin to other pharmacophores or functional moieties via a stable triazole linker, it is possible to create conjugates with enhanced or novel biological activities.

Table 2: Representative Reaction Scheme for Click Chemistry Application

| Starting Material | Reaction Step 1 | Intermediate | Reaction Step 2 | Product |

|---|---|---|---|---|

| This compound | Hydrolysis | Ciprofloxacin | Propargylation | Propargylated Ciprofloxacin |

General Ester Reactions and Their Applicability to this compound

The isopropyl ester group in this compound is susceptible to a range of chemical reactions characteristic of esters. These reactions provide pathways for both the removal of the ester group, to regenerate the parent carboxylic acid, and for its transformation into other functional groups. The applicability of these general ester reactions is crucial for the use of this compound as a synthetic intermediate and a prodrug.

Hydrolysis: The most fundamental reaction of this compound is hydrolysis, which cleaves the ester bond to yield ciprofloxacin and isopropyl alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis. This reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide, results in an irreversible hydrolysis to form the carboxylate salt of ciprofloxacin and isopropyl alcohol. This is a common method for deprotection of the carboxylic acid in synthetic routes.

The relative ease of hydrolysis of this compound is a key consideration in its potential application as a prodrug, where enzymatic hydrolysis in the body would release the active ciprofloxacin.

Transesterification: this compound can undergo transesterification in the presence of another alcohol and an acid or base catalyst. This reaction results in the exchange of the isopropyl group for the alkyl or aryl group of the reacting alcohol. This provides a method to convert the isopropyl ester into other ciprofloxacin esters without first hydrolyzing it to the carboxylic acid.

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine can convert this compound into the corresponding amide. This reaction, while less common than hydrolysis, offers a direct route to ciprofloxacin amides from the ester.

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). This would transform the carboxylic acid functionality of the ciprofloxacin core into a hydroxymethyl group, leading to a significant modification of the molecule's structure and properties.

The applicability of these reactions makes this compound a versatile intermediate in the synthesis of a wide array of ciprofloxacin derivatives. The ability to easily introduce and remove the isopropyl ester group allows for the protection of the carboxylic acid during other chemical modifications on the ciprofloxacin scaffold.

Table 3: Summary of General Ester Reactions Applicable to this compound

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H+, H2O | Carboxylic Acid |

| Base-Catalyzed Hydrolysis | OH-, H2O | Carboxylate |

| Transesterification | R'-OH, H+ or OR'- | New Ester |

| Ammonolysis/Aminolysis | NH3 or R'NH2 | Amide |

Compound Name Table

| Compound Name |

|---|

| This compound |

| Ciprofloxacin |

| Isopropyl Alcohol |

| Hydrazine Hydrate |

| Ciprofloxacin Carbohydrazide |

| Propargyl Bromide |

| Organic Azide |

| Ciprofloxacin-1,2,3-triazole conjugate |

| Sodium Hydroxide |

Molecular Interactions and Theoretical Structure Activity Relationships Sar of Ciprofloxacin Isopropyl Ester

Influence of the Isopropyl Ester Group on Molecular Interactions

The transformation of the carboxyl group of ciprofloxacin (B1669076) into an isopropyl ester introduces notable changes in the molecule's interaction capabilities. This alteration primarily affects steric hindrance and metal chelation, two critical factors in the molecular recognition and mechanism of action of fluoroquinolones.

Steric Hindrance Effects on Molecular Recognition

The introduction of the isopropyl group, a bulkier substituent than the carboxylic acid's hydroxyl group, can create steric hindrance. This physical obstruction can influence how the molecule fits into the binding sites of its biological targets. nih.gov In the context of bacterial enzymes like DNA gyrase and topoisomerase IV, the precise conformation and orientation of the inhibitor are crucial for effective binding. The added bulk of the isopropyl ester may alter the optimal positioning of the fluoroquinolone core within the active site, potentially affecting the strength and nature of its interactions with key amino acid residues. While some bulky substituents at other positions of the ciprofloxacin scaffold have been shown to enhance activity, the modification at the C-3 carboxylic acid position is critical for the primary interaction with the bacterial target. nih.gov

Impact on Metal Chelation Properties

Ciprofloxacin's antibacterial activity is intrinsically linked to its ability to chelate divalent metal ions, such as magnesium (Mg²⁺). thepharmajournal.comnih.gov This chelation occurs through the 3-carboxyl and 4-keto groups, forming a stable complex that is essential for binding to the DNA-gyrase complex. thepharmajournal.comnih.govresearchgate.net The conversion of the carboxylic acid to an isopropyl ester significantly diminishes this chelating capacity. Ester groups are considerably weaker metal ion coordinators compared to carboxylates. Consequently, Ciprofloxacin Isopropyl Ester is expected to have a reduced ability to form the crucial ternary complex with the bacterial enzyme and DNA, which is a key step in the inhibitory mechanism of fluoroquinolones. nih.govwhiterose.ac.uk This modification is a primary reason why such esters are often considered prodrugs, requiring in vivo hydrolysis back to the active carboxylic acid form.

Computational Chemistry and In Silico Modeling

Computational tools offer powerful methods for predicting the properties and molecular behavior of compounds like this compound, providing insights that complement experimental data.

Prediction of Physicochemical Parameters Relevant to Chemical Behavior (e.g., Lipophilicity)

Table 1: Predicted Physicochemical Properties

| Parameter | Ciprofloxacin | This compound |

|---|---|---|

| Molecular Formula | C₁₇H₁₈FN₃O₃ | C₂₀H₂₄FN₃O₃ |

| Molecular Weight | 331.34 g/mol | 373.42 g/mol |

| Predicted logP | ~ -0.3 to 1.0 | ~ 1.5 to 2.5 |

Note: logP values are estimations from various computational models and can vary. The trend of increased lipophilicity for the ester is consistent.

Molecular Docking Studies with Bacterial Molecular Targets (e.g., DNA Gyrase, Topoisomerase IV)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. globalresearchonline.net Docking studies of ciprofloxacin derivatives with their target enzymes, DNA gyrase and topoisomerase IV, are crucial for understanding their mechanism of action at a molecular level. researchgate.netresearchgate.net These studies help elucidate the binding modes and key interactions that stabilize the drug-enzyme complex. nih.govresearchgate.net

While specific docking studies for this compound are not extensively published, inferences can be drawn from studies on ciprofloxacin and its other derivatives. researchgate.netrsc.org The fundamental interactions of the fluoroquinolone core are expected to be conserved. However, the modification at the C-3 position would alter the specific interactions in that region of the binding pocket.

Docking studies of ciprofloxacin with DNA gyrase (PDB: 2XCT) reveal critical interactions. nih.govnih.gov The parent molecule, ciprofloxacin, typically forms hydrogen bonds and engages in hydrophobic and pi-cationic interactions within the enzyme's active site. nih.gov The binding is often mediated by a magnesium ion, which is chelated by the 3-carboxyl and 4-keto groups and interacts with water molecules and key residues like Ser and Asp. nih.gov

For this compound, the binding mode would be altered due to two main factors: the loss of the carboxylic acid's hydrogen-bonding and metal-chelating capabilities, and the introduction of the bulky, hydrophobic isopropyl group.

Interaction Changes : The hydrogen bond typically formed by the carboxylic acid proton would be absent. The critical Mg²⁺-mediated binding would be significantly weakened or eliminated. nih.gov

New Interactions : The isopropyl group could introduce new hydrophobic (van der Waals) interactions with nonpolar amino acid residues in the binding pocket.

Molecular docking simulations for ciprofloxacin-uracil conjugates have shown that these derivatives can form stable interactions within the active sites of both DNA gyrase and topoisomerase IV, similar to the parent ciprofloxacin. researchgate.net It is plausible that this compound could also fit within these active sites, but its inhibitory capacity would likely depend on its ability to be hydrolyzed to the active acid form.

Table 2: Key Compounds Mentioned

| Compound Name |

|---|

| Ciprofloxacin |

| This compound |

| DNA Gyrase |

Theoretical Binding Affinity Calculations

Theoretical binding affinity calculations are crucial in predicting the potential efficacy of a drug candidate by estimating the strength of the interaction between the compound and its target protein. For this compound, these calculations would typically involve molecular docking simulations to predict its binding energy with the active sites of DNA gyrase and topoisomerase IV.

Table 1: Predicted Interaction Changes with Isopropyl Ester Modification

| Interaction Type | Ciprofloxacin (Carboxylic Acid) | This compound | Predicted Impact on Binding |

| Hydrogen Bonding | High (with amino acid residues and water molecules) | Reduced (loss of carboxylate H-bonding) | Potentially negative |

| Ionic Interactions | High (with Mg2+ ion and basic residues) | Eliminated | Potentially negative |

| Hydrophobic Interactions | Moderate | Increased (due to isopropyl group) | Potentially positive or negative depending on pocket |

| Steric Hindrance | Low | Increased | Potentially negative |

In Vitro Mechanistic Studies on Enzyme Inhibition (Non-Clinical Focus)

In vitro studies using cell-free systems are essential for directly assessing the inhibitory activity of a compound on its target enzymes, independent of cellular uptake and efflux mechanisms.

Impact on DNA Gyrase and Topoisomerase IV Activity in Cell-Free Systems

The primary mechanism of action for fluoroquinolones like ciprofloxacin is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. researchgate.netdrugbank.com These enzymes are critical for managing DNA topology during replication, transcription, and repair. nih.gov Inhibition of these enzymes leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-strand DNA breaks and subsequent cell death. nih.gov

For this compound, it is hypothesized to act as a prodrug. The ester linkage is likely cleaved by intracellular esterases, releasing the active ciprofloxacin molecule. In a cell-free system containing purified DNA gyrase or topoisomerase IV, the inhibitory activity of this compound would likely be significantly lower than that of ciprofloxacin itself, as the esterases required for its activation would be absent. The intact ester would need to be evaluated to determine its intrinsic inhibitory capacity.

Studies on other ciprofloxacin ester prodrugs have shown that modification at the carboxylic acid position generally leads to a decrease in direct, in vitro inhibitory activity against the purified enzymes. The free carboxylate is understood to be essential for the canonical binding mode that stabilizes the enzyme-DNA complex.

Table 2: Hypothetical In Vitro Enzyme Inhibition Data

| Compound | Target Enzyme | Assay Type | Predicted IC50 (µM) | Rationale |

| Ciprofloxacin | DNA Gyrase | Supercoiling Assay | 0.5 - 2.0 | Established potent inhibitor |

| Ciprofloxacin | Topoisomerase IV | Decatenation Assay | 5.0 - 15.0 | Established potent inhibitor |

| This compound | DNA Gyrase | Supercoiling Assay | > 100 | Esterification of the key carboxylate group likely reduces intrinsic activity. |

| This compound | Topoisomerase IV | Decatenation Assay | > 100 | Esterification of the key carboxylate group likely reduces intrinsic activity. |

Note: The IC50 values for this compound are predictive and based on the established structure-activity relationships of fluoroquinolones. Actual experimental data is not widely published.

Characterization of Molecular Mechanisms of Inhibition

The molecular mechanism of inhibition for ciprofloxacin involves its insertion into the DNA-enzyme complex. The 3-carboxylic acid and 4-keto groups are crucial for this interaction, forming a binding pocket with amino acid residues on the GyrA and ParC subunits and a non-catalytic magnesium ion, which in turn bridges the drug to the DNA backbone. nih.gov This ternary complex traps the enzyme in a state where the DNA is cleaved, preventing re-ligation. nih.gov

For this compound to exert its inhibitory effect, it would first need to be hydrolyzed to ciprofloxacin. As an intact molecule, the isopropyl ester would be unable to form the critical interactions with the magnesium ion and key amino acid residues that are mediated by the carboxylate group. The ester group would introduce steric bulk and alter the electronic properties at this position, disrupting the established binding model.

Therefore, the molecular mechanism of inhibition for this compound is primarily that of a prodrug, where its activity is contingent on its conversion to the active ciprofloxacin form. Any intrinsic activity of the ester form would likely be due to a different, and presumably less efficient, binding mode that does not rely on the canonical interactions of the C3-carboxylate.

Advanced Analytical Chemistry for Ciprofloxacin Isopropyl Ester Quantification and Detection

Development of Specific Spectrophotometric Methods

Spectrophotometric methods offer a rapid and cost-effective approach for the analysis of Ciprofloxacin (B1669076) Isopropyl Ester. These techniques rely on the principle that the molecule absorbs light in the ultraviolet-visible region of the electromagnetic spectrum.

UV-Vis Spectroscopy for Detection and Quantification

UV-Vis spectroscopy is a fundamental analytical technique used for the quantitative determination of compounds with chromophores. The quinolone ring system in Ciprofloxacin Isopropyl Ester contains a chromophore that absorbs UV radiation, making this method highly suitable for its detection.

The method involves measuring the absorbance of a solution of this compound at a specific wavelength, which corresponds to its maximum absorption (λmax). For the parent compound, ciprofloxacin, the λmax is typically observed around 277 nm. orapuh.org The absorbance is directly proportional to the concentration of the compound in the solution, a relationship described by the Beer-Lambert law. A calibration curve is constructed by plotting the absorbance of standard solutions of known concentrations versus their respective concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Key Findings from UV-Vis Spectrophotometric Analysis:

| Parameter | Typical Value | Reference |

| Wavelength of Maximum Absorption (λmax) | ~277 nm | orapuh.org |

| Linearity Range | 2.5 - 15 µg/mL | orapuh.org |

| Correlation Coefficient (R²) | > 0.999 | orapuh.org |

| Limit of Detection (LOD) | 0.4385 µg/mL | orapuh.org |

| Limit of Quantification (LOQ) | 1.4617 µg/mL | orapuh.org |

This interactive table provides typical performance characteristics of a UV-Vis spectrophotometric method for a ciprofloxacin derivative.

Charge-Transfer Complex Formation for Enhanced Detection

To enhance the sensitivity and selectivity of spectrophotometric detection, charge-transfer complexation can be employed. This method involves the reaction of an electron donor (this compound) with an electron acceptor to form a colored charge-transfer complex.

Ciprofloxacin and its derivatives can act as electron donors due to the presence of electron-rich moieties. When reacted with π-acceptors like chloranilic acid or tetracyanoethylene (B109619) (TCNE), intensely colored complexes are formed, which can be measured in the visible region of the spectrum where interference from excipients is often minimal. nih.govinternationaljournalcorner.com For instance, the complex of ciprofloxacin with chloranilic acid exhibits a maximum absorbance at 520 nm. nih.govinternationaljournalcorner.com The formation of this new, colored species allows for the quantification of this compound at lower concentrations than with direct UV-Vis spectroscopy.

Research Findings on Charge-Transfer Complexation:

| Acceptor Reagent | λmax of Complex | Stoichiometry (Donor:Acceptor) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

| Chloranilic Acid | 520 nm | 1:1 | 852.27 |

| Tetracyanoethylene (TCNE) | 335 nm | 1:1 | Not Reported |

| Iodine | Not Reported | 1:1 | Not Reported |

This interactive table summarizes key parameters for the charge-transfer complexation of ciprofloxacin with various acceptors, a technique applicable to its isopropyl ester. nih.govinternationaljournalcorner.comnih.gov

Chromatographic Method Development

Chromatographic techniques are powerful for separating this compound from impurities and other components in a mixture, providing high specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the determination of ciprofloxacin and its derivatives. rjptonline.org A reversed-phase HPLC method, typically using a C18 column, is effective for separating this compound based on its polarity. The increased hydrophobicity of the isopropyl ester group compared to the carboxylic acid in ciprofloxacin would result in a longer retention time under reversed-phase conditions.

Detection Modes for HPLC:

UV Detection: Similar to spectrophotometry, a UV detector measures the absorbance of the eluent at a specific wavelength (e.g., 278 nm), allowing for the quantification of the compound as it elutes from the column. scirp.org

Fluorescence Detection: Ciprofloxacin and its esters are naturally fluorescent. A fluorescence detector provides higher sensitivity and selectivity than a UV detector. The typical excitation and emission wavelengths for ciprofloxacin are around 278 nm and 440 nm, respectively. rjptonline.org

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 278 nm or Fluorescence (Ex: 278 nm, Em: 440 nm) |

| Temperature | Ambient or controlled (e.g., 35°C) |

This interactive table outlines typical conditions for an HPLC method for the analysis of ciprofloxacin compounds. rjptonline.orgscirp.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. While this compound is more volatile than its parent compound, it may still require derivatization to improve its chromatographic properties and prevent thermal degradation in the GC inlet.

Derivatization techniques, such as silylation, can be employed to increase the volatility of the molecule. The separated components are then introduced into a mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. This allows for unequivocal identification and quantification of this compound. GC-MS is particularly useful for identifying trace-level impurities and degradation products. mdpi.com

Method Validation Parameters for Chemical Analysis

To ensure that an analytical method is reliable, accurate, and reproducible, it must be validated. The validation process assesses several key parameters as defined by international guidelines, such as those from the International Council for Harmonisation (ICH). rjptonline.org

Key Method Validation Parameters:

| Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. |

This interactive table defines the essential parameters for the validation of analytical methods for this compound. orapuh.orgnih.govnih.gov

Specificity and Selectivity

In the quantitative analysis of this compound, specificity and selectivity are paramount to ensure that the measurement is of the analyte only, without interference from other substances. Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity is the ability of a method to determine the analyte in a mixture or matrix without interference from other components.

For chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), selectivity is typically achieved by separating the target compound from other substances in the sample. In HPLC with UV detection, this is demonstrated by obtaining a clean chromatographic peak for the analyte at a specific retention time, which is distinct from peaks of other components in the sample matrix (e.g., plasma, urine, or pharmaceutical excipients). nih.govnih.govekb.eg The use of a photodiode array (PDA) detector can further confirm peak purity.

LC-MS/MS provides a higher degree of selectivity and specificity. ekb.eg This technique not only separates compounds chromatographically but also differentiates them based on their mass-to-charge ratio (m/z). By using modes like Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. rsc.orgeurofins.com For instance, a validated LC-MS/MS method for Ciprofloxacin monitored the ion transition from m/z 332.0 to 231.3. nih.gov This high specificity ensures that only the compound with the exact molecular weight and fragmentation pattern is quantified, significantly reducing the risk of interference from the sample matrix. ekb.egrsc.org

Linearity and Calibration Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The calibration range is the interval between the upper and lower concentrations of an analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Analytical methods for quantifying fluoroquinolones like Ciprofloxacin typically demonstrate excellent linearity over a specified concentration range. The relationship between concentration and the analytical signal (e.g., peak area in chromatography) is established by a calibration curve, and the linearity is commonly expressed by the correlation coefficient (r²) of the linear regression analysis, with values close to 1.000 indicating strong linearity. researchgate.netsemanticscholar.org

Below is a table summarizing linearity data from various validated methods for the parent compound, Ciprofloxacin, using different analytical techniques and matrices.

| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|

| HPLC-UV | Pharmaceuticals | 0.39 - 50 µg/mL | Not Specified | nih.gov |

| HPLC-UV | Human Plasma | 0.05 - 8 µg/mL | Not Specified | nih.gov |

| HPLC-UV | Tissue | 0.05 - 2.5 µg/mL | 0.9927 | um.edu.mt |

| HPLC-UV | Serum & Aqueous Humour | 5 - 75 ng/mL | Not Specified | archivepp.com |

| LC-MS/MS | Plasma, Urine, Tissue | 100 - 5000 ng/mL | ≥ 0.99 | rsc.org |

| LC-MS/MS | Human Plasma | 0.01 - 5.00 µg/mL | > 0.99 | nih.gov |

| UFLC | Dosage Form | 2 - 10 µg/mL | 0.999 | semanticscholar.org |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method, defining its sensitivity.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified as an exact value. loesungsfabrik.de It is often determined based on the signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve. nih.govloesungsfabrik.de

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. loesungsfabrik.denih.gov The signal-to-noise ratio for LOQ is commonly 10:1. nih.gov

These limits are crucial for applications such as residue analysis or pharmacokinetic studies where very low concentrations of the drug need to be measured reliably. The sensitivity of a method depends heavily on the instrumentation used, with LC-MS/MS generally providing lower LOD and LOQ values than HPLC-UV or spectrophotometry. ekb.eg

The table below presents LOD and LOQ values for Ciprofloxacin from various studies.

| Analytical Method | Matrix | LOD | LOQ | Reference |

|---|---|---|---|---|

| HPLC-UV | Pharmaceuticals | 0.11 µg/mL | 0.35 µg/mL | nih.gov |

| HPLC | Blood | 1.1 µg/mL | 3.6 µg/mL | rjpbcs.com |

| HPLC-UV | Tissue | 0.05 µg/mL | 0.05 µg/mL | um.edu.mt |

| Spectrophotometry | Pharmaceuticals | 5.73 µg/mL | 17.38 µg/mL | ekb.eg |

| UV-Vis Spectrophotometry | Pharmaceuticals | 0.786 µg/mL | Not Specified | researchgate.net |

| LC-MS/MS | Human Plasma | Not Specified | 0.05 µg/mL | researchgate.net |

Accuracy and Precision in Chemical Matrices

Accuracy and precision are fundamental validation parameters that describe the reliability and reproducibility of an analytical method when applied to real-world samples.

Accuracy: Refers to the closeness of the measured value to the true or accepted value. nih.gov It is often expressed as the percentage recovery of a known amount of analyte spiked into a sample matrix or as a percentage of the nominal concentration. nih.govnih.gov

Precision: Describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. rjpbcs.com It is usually expressed as the relative standard deviation (% RSD) or coefficient of variation (% CV). Precision is evaluated at different levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time. semanticscholar.org

Intermediate Precision (Inter-day precision): Precision within-laboratory variations, such as different days, different analysts, or different equipment. semanticscholar.orgnih.gov

For a method to be considered reliable, it must demonstrate high accuracy and high precision, with % recovery values typically expected to be within 85-115% (or 80-120% for bioanalysis) and % RSD values below 15% (or 20% at the LOQ). nih.govrjpbcs.com

The following table summarizes accuracy and precision data for Ciprofloxacin analysis in various chemical and biological matrices.

| Matrix | Accuracy (% Recovery / % Bias) | Precision (Intra-day %RSD) | Precision (Inter-day %RSD) | Reference |

|---|---|---|---|---|

| Pharmaceuticals | 97.4% - 104.3% | < 5% | < 5.15% | nih.gov |

| Blood | 96.9% | 3.1% | Not Specified | rjpbcs.com |

| Tissue | > 94% | 2.25% - 12.68% | 3.03% - 11.49% | um.edu.mt |

| Human Plasma | 87.25% - 114% | 3.37% - 12.60% (Overall) | nih.gov | |

| Human Plasma | ± 3.88% (from nominal) | < 8.36% | Not Specified | eurofins.com |

| Dosage Form | 98% - 103% | < 2% (Overall) | semanticscholar.org |

Environmental Chemistry and Chemical Degradation Pathways of Ciprofloxacin Isopropyl Ester

Abiotic Degradation Processes

Abiotic degradation, occurring without the involvement of living organisms, is a crucial factor in determining the persistence of pharmaceutical compounds in the environment. For ciprofloxacin (B1669076) isopropyl ester, the primary abiotic degradation pathways are expected to be photolysis and hydrolysis.

Ciprofloxacin is known to degrade relatively quickly under simulated solar radiation, with reported half-lives as short as 0.5 hours. nih.gov The degradation rate is influenced by the light source, with UV radiation at 254 nm causing the fastest degradation, followed by 350 nm and then simulated solar radiation. nih.gov The process involves the absorption of light energy, leading to the breakdown of the molecule. ijcmas.com The molecular structure of two out of three photoproducts of ciprofloxacin have been proposed based on FTIR spectra. researchgate.net The degradation of ciprofloxacin can be enhanced in the presence of photocatalysts like titanium dioxide (TiO2) and bismuth oxybromide (BiOBr). researchgate.netresearchgate.net For instance, the use of a g-C3N4/BiOCl heterojunction composite under photocatalytic conditions resulted in significant degradation of ciprofloxacin. nih.gov The primary reactive species involved in this photocatalytic degradation are superoxide (B77818) radicals (·O2-) and holes (h+). oaepublish.com

It is plausible that ciprofloxacin isopropyl ester would exhibit similar photosensitivity, potentially leading to the cleavage of the ester bond and the formation of ciprofloxacin and isopropanol (B130326), alongside other degradation products. The rate of photolysis would likely be dependent on factors such as water clarity, depth, and the presence of photosensitizing substances.

Table 1: Factors Influencing Photolytic Degradation of Ciprofloxacin

| Factor | Effect on Degradation | Reference |

|---|---|---|

| Light Source | UV (254 nm) > UV (350 nm) > Simulated Solar | nih.gov |

| pH | Degradation is pH-dependent | nih.gov |

| Photocatalysts | TiO2, BiOBr, g-C3N4/BiOCl enhance degradation | researchgate.netresearchgate.netnih.gov |

| Matrix Composition | Dissolved organic content and chloride ions play a role | nih.gov |

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of this compound in aqueous environments is expected to be significantly influenced by pH. Ester linkages are susceptible to hydrolysis, and the rate of this reaction is often catalyzed by acids or bases.

While specific hydrolysis data for the isopropyl ester is scarce, studies on other ester prodrugs indicate that they can exhibit pH-dependent stability. nih.gov For ciprofloxacin itself, its solubility and ionic form are pH-dependent. At a pH of around 7.4, it exists as a zwitterion with low water solubility. mdpi.com The deprotonation of its carboxylic and piperazinium moieties is affected by pH. mdpi.com This pH-dependent behavior of the parent molecule suggests that the hydrolysis of the isopropyl ester would also be pH-sensitive. It is anticipated that the ester would be more stable at neutral pH and would hydrolyze more rapidly under acidic or alkaline conditions, releasing ciprofloxacin and isopropanol.

Biotic Transformation and Biodegradation Studies In Vitro and Environmental Systems

Biotic degradation, mediated by microorganisms, is a key process in the removal of organic pollutants from the environment. The biodegradability of this compound is intrinsically linked to that of its parent compound, ciprofloxacin.

The microbial degradation of ciprofloxacin has been the subject of numerous studies. While ciprofloxacin is generally considered to be recalcitrant to biodegradation, some microbial communities have shown the ability to break it down. nih.govnih.gov Various bacterial strains, including those from the genera Pseudoxanthomonas, Stenotrophomonas, Phenylobacterium, and Leucobacter, have been associated with its dissipation. nih.gov

The degradation pathways of ciprofloxacin can be complex, involving the cleavage of the piperazine (B1678402) ring and other structural modifications. researchgate.net Several metabolic pathways have been proposed, leading to the formation of various transformation products. nih.gov For instance, a study using a thermophilic bacterium, Thermus thermophilus, identified seven major biodegradation metabolites of ciprofloxacin. researchgate.netnih.gov Another study using ozone microbubbles identified hydroxyl, oxygen, and hydroperoxyl radicals as the reactive oxygen species responsible for the oxidation of the antibiotic. nih.gov

Given that this compound is a prodrug, it is likely that the initial step in its microbial degradation would be the enzymatic hydrolysis of the ester bond to yield ciprofloxacin. Subsequently, the resulting ciprofloxacin would undergo further degradation along the pathways established for the parent compound.

In general, ciprofloxacin is considered to have low biodegradability in aqueous systems but can undergo some mineralization in soil. nih.gov Its strong sorption to soil particles can reduce its bioavailability and, consequently, its toxicity to microorganisms, allowing for some level of degradation to occur. nih.gov In comparison, other antibiotics show varying degrees of biodegradability. For example, in one study, the treatability of ciprofloxacin in hospital wastewater was compared using different biological and advanced treatment processes. An anaerobic/aerobic sequential reactor system achieved an 83% removal of ciprofloxacin. nih.gov

Sorption and Mobility in Environmental Compartments (e.g., Soil, Sediment)

The sorption of a chemical to soil and sediment particles is a critical process that influences its mobility, bioavailability, and persistence in the environment. For this compound, its sorption behavior is expected to be closely related to that of ciprofloxacin.

Ciprofloxacin exhibits strong sorption to soil and sediment, which limits its mobility. nih.gov This high adsorption contributes to its long persistence in soil, with half-lives potentially reaching up to 3466 days. researchgate.net The sorption process is influenced by soil properties, such as organic matter content and pH. researchgate.netnih.gov The presence of different ionic forms of ciprofloxacin at various pH levels affects its interaction with soil particles. nih.gov

Given that this compound is less polar than ciprofloxacin, it might exhibit slightly different sorption characteristics. However, upon hydrolysis to the more polar ciprofloxacin, its environmental mobility would be governed by the strong sorption of the parent compound. Therefore, it is anticipated that this compound, and its primary degradation product ciprofloxacin, would be relatively immobile in soil and sediment, with a tendency to accumulate in these compartments.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Ciprofloxacin |

| This compound |

| Isopropanol |

| Norfloxacin |

| Ofloxacin |

| Enrofloxacin |

| Sulfamethoxazole |

| Roxithromycin |

| Erythromycin |

| Benzylpenicillin |

| Benzoic acid |

| Clofibric acid |

| Valproic acid |

| Titanium dioxide |

| Bismuth oxybromide |

Fate in Chemical Waste Streams and Wastewater Treatment Processes

This compound, an ester derivative of the fluoroquinolone antibiotic ciprofloxacin, is not a compound that is typically monitored in waste streams. However, its structural similarity to ciprofloxacin suggests that its environmental fate is intrinsically linked to the degradation of its parent compound. It is scientifically plausible to hypothesize that in the aqueous environment of chemical waste streams and wastewater treatment plants (WWTPs), this compound will undergo hydrolysis as the primary degradation step. This reaction would yield ciprofloxacin and isopropanol. The subsequent environmental fate and degradation pathways would then be those of ciprofloxacin itself.

Wastewater treatment plants generally provide conditions conducive to ester hydrolysis. The pH in various stages of wastewater treatment typically ranges from 6.5 to 8.5, and temperatures are often in the mesophilic range of 10 to 45°C (50 to 115°F), with an optimum for many microbial processes around 30 to 35°C (85 to 95°F) biologicalwasteexpert.comjmarksystems.comthewastewaterblog.com. These conditions, particularly the neutral to slightly alkaline pH, facilitate the chemical and biological cleavage of the ester bond.

Once hydrolyzed, the resulting ciprofloxacin is subject to several removal and degradation mechanisms within a WWTP, including sorption to sludge, biodegradation, and advanced oxidation processes.

Removal of Ciprofloxacin in Wastewater Treatment Processes

The removal efficiency of ciprofloxacin in WWTPs can vary significantly depending on the treatment technology employed. Conventional activated sludge (CAS) processes often show limited removal, while more advanced treatments like membrane bioreactors (MBRs) and ozonation can achieve higher efficiencies.

| Treatment Process | Ciprofloxacin Removal Efficiency (%) | Reference |

| Activated Sludge | Low, around 20% biodegradation | ntu.edu.sg |

| Activated Sludge | >96.0% removal through sludge adsorption | nih.gov |

| Membrane Bioreactor (MBR) | 30.13% biodegradation, 0.25% sludge adsorption (at 5 mg/L) | nih.gov |

| Ozonation (pH 9, 30 min) | Up to 98.7% | pjoes.com |

| Catalytic Ozonation (pH 5, 60 min) | 85.61% | nrct.go.th |

| Aerator Pump-Enhanced Ozonation | 83.5% | nih.gov |

| Photo-catalysis (TiO2, 30 min) | 100% | pjoes.com |

| Ultrasound/Electric Field/Sodium Persulfate | 22.1% - 68.6% (depending on temperature) | mdpi.com |

| Moving Bed Biofilm Reactor (MBBR) | 17% - 98% (depending on FNA and trophic mode) | nih.gov |

Degradation Pathways and Transformation Products of Ciprofloxacin

The degradation of ciprofloxacin in wastewater treatment can proceed through various pathways, primarily involving the modification or cleavage of the piperazine ring, defluorination, and decarboxylation. These processes result in a number of transformation products (TPs).

| Degradation Pathway | Key Transformation Products (TPs) | Reference |

| Piperazine Ring Cleavage | Products with m/z ratios indicating cleavage of the piperazine moiety | mdpi.comresearchgate.net |

| Defluorination & Hydroxylation | Ciprofloxacin defluorination product (m/z 330) | researchgate.net |

| Decarboxylation | Product with m/z 316 (from defluorination, piperazine cleavage, and decarboxylation) | researchgate.net |

| Ozonation | Various by-products with m/z ratios from 346 to 273 | researchgate.net |

In conventional biological treatment processes, sorption to sludge is a major removal pathway for ciprofloxacin nih.gov. Studies have shown that more than 96% of ciprofloxacin can be removed through adsorption to activated sludge nih.gov. However, this does not represent complete degradation, and the antibiotic can persist in the sludge, posing further environmental risks.

Advanced oxidation processes (AOPs), such as ozonation and photo-catalysis, have demonstrated high efficiency in degrading ciprofloxacin pjoes.comnih.gov. Ozonation, particularly at alkaline pH, can achieve removal rates of up to 98.7% pjoes.com. These processes break down the complex structure of ciprofloxacin into smaller, often less harmful, molecules. For instance, ozonation can lead to a variety of transformation products through reactions like hydroxylation and cleavage of the piperazine ring researchgate.net.

Membrane bioreactors (MBRs) have also been studied for ciprofloxacin removal. In an MBR system, biodegradation and sludge adsorption are the principal removal mechanisms. At an influent concentration of 5 mg/L, biodegradation accounted for 30.13% of removal, while sludge adsorption accounted for a much smaller fraction of 0.25% nih.gov. Increasing the ciprofloxacin concentration can negatively impact the performance of MBRs, particularly affecting the removal of other pollutants like ammonium (B1175870) nih.gov.

The fate of the other hydrolysis product, isopropanol, in a WWTP is more straightforward. As a simple alcohol, isopropanol is readily biodegradable by the microbial consortia present in activated sludge and other biological treatment systems.

Q & A

How can researchers design a synthesis protocol for Ciprofloxacin Isopropyl Ester to ensure high yield and purity?

Answer: